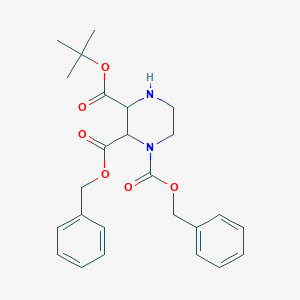

1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate

Description

1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate (CAS: 816454-25-8, Exact Mass: 454.2315) is a functionalized piperazine derivative characterized by three carboxylate ester groups: two benzyl and one tert-butyl substituents . It is reported as Octimibate, an antilipidemic agent targeting lipid metabolism . Its synthesis likely leverages strategies such as DABCO bond cleavage, a method preserving the piperazine ring while introducing substituents .

Properties

IUPAC Name |

1-O,2-O-dibenzyl 3-O-tert-butyl piperazine-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-22(28)20-21(23(29)31-16-18-10-6-4-7-11-18)27(15-14-26-20)24(30)32-17-19-12-8-5-9-13-19/h4-13,20-21,26H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRURUUHNQASGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N(CCN1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703320 | |

| Record name | 1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816454-25-8 | |

| Record name | 1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate typically involves the reaction of piperazine derivatives with benzyl and tert-butyl reagents under controlled conditions. One common method includes the use of benzyl chloride and tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halides or other nucleophiles replace the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride or bromide in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues

The compound is compared with piperazine dicarboxylates and tricarboxylates bearing varying protective groups (Table 1):

Biological Activity

1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate (CAS No. 259253-67-3) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly as a ligand for various receptors and its implications in pharmacological applications.

- Molecular Formula : C25H30N2O6

- Molecular Weight : 454.52 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed its interactions with several biological targets. Notably, it has been studied for its potential as a histamine H3 receptor (H3R) ligand and its effects on neurological activity.

Studies have shown that compounds similar to 1,2-dibenzyl 3-tert-butyl piperazine derivatives exhibit significant binding affinities to the human histamine H3 receptor. For instance, related piperazine derivatives demonstrated Ki values ranging from 16.0 to 120 nM for H3R binding, indicating a strong interaction with this receptor type .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound Name | Ki (nM) | Biological Target |

|---|---|---|

| Compound A | 16.0 | H3R |

| Compound B | 45.0 | H3R |

| Compound C | 120.0 | H3R |

| This compound | TBD | H3R |

Pharmacological Implications

The biological activity of this compound suggests potential applications in treating conditions related to the central nervous system (CNS). Its ability to act as an antagonist at the H3 receptor may lead to pro-cognitive effects and anticonvulsant properties.

Case Study: Anticonvulsant Activity

In a study assessing various piperazine derivatives for anticonvulsant activity using the maximal electroshock-induced seizure (MES) model in mice, certain compounds exhibited promising results. Although specific data for this compound was not detailed in the literature reviewed, the overall trend indicates that structural analogs can provide insights into its potential efficacy against seizures .

Synthesis and Structural Variants

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Research has indicated variations in substituents on the piperazine ring can significantly affect biological activity and receptor binding profiles.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibenzyl 3-tert-butyl piperazine-1,2,3-tricarboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1: Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions .

- Step 2: Benzylation via nucleophilic substitution, employing benzyl halides in the presence of a base (e.g., NaH) .

- Step 3: Esterification using dicarboxylate precursors with coupling agents like EDCI/HOBt in DMF .

Critical factors affecting yield include temperature control (60–80°C for Boc protection), solvent polarity (DCM for benzylation), and stoichiometric ratios of coupling reagents .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify hydrogen/carbon environments (e.g., tert-butyl δ ~1.4 ppm, benzyl protons δ ~4.5–5.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., calculated vs. observed m/z) and detects impurities .

- IR Spectroscopy: Validates ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl impurities .

- HPLC: Quantifies purity (>95% for research-grade material) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies recommend:

- Storage Temperature: –20°C in amber vials to prevent photodegradation of ester groups .

- Humidity Control: Desiccants (e.g., silica gel) mitigate hydrolysis of the tricarboxylate moiety .

- Solvent Compatibility: Avoid protic solvents (e.g., water, alcohols) to preserve tert-butyl and benzyl esters .

Advanced Research Questions

Q. What computational strategies are employed to predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes transition states for esterification and benzylation steps .

- Reaction Path Search: Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How can contradictory biological activity data for piperazine derivatives be resolved?

Methodological Answer:

- Comparative SAR Studies: Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity using regression models .

- Structural Profiling: X-ray crystallography or cryo-EM resolves binding conformations in target proteins (e.g., serotonin receptors) .

- Batch Consistency Analysis: Validate synthetic reproducibility via LC-MS and control experiments to rule out impurity-driven artifacts .

Q. What methodologies are used to study the compound’s role in multi-step catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Track isotopic labeling (e.g., deuterated benzyl groups) to identify rate-determining steps .

- In Situ Spectroscopy: Monitor intermediates via Raman or UV-Vis during catalysis .

- Microreactor Platforms: Enable high-throughput screening of temperature/pressure effects on catalytic efficiency .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis?

Methodological Answer:

- 2^k Factorial Design: Varies factors like temperature (60–100°C), catalyst loading (5–10 mol%), and solvent volume to identify optimal conditions .

- ANOVA Analysis: Quantifies interactions between variables (e.g., temperature × solvent polarity) .

- Response Surface Methodology (RSM): Models non-linear relationships to maximize yield and minimize byproducts .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Reference Standards: Cross-validate NMR/IR peaks against certified compounds (e.g., NIST databases) .

- Collaborative Inter-laboratory Studies: Harmonize protocols for solvent deuteration, shimming (NMR), and baseline correction (IR) .

- Machine Learning: Train models on spectral libraries to detect anomalies (e.g., unaccounted solvent peaks) .

Q. What advanced techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.